![molecular formula C13H16Cl2N4 B13488834 2-[5-(1H-pyrrol-1-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13488834.png)
2-[5-(1H-pyrrol-1-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[5-(1H-pyrrol-1-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is a heterocyclic compound that features a pyrrole ring fused with a benzodiazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(1H-pyrrol-1-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Benzodiazole Formation: The benzodiazole moiety is often synthesized via the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Coupling Reaction: The pyrrole and benzodiazole units are then coupled through a series of reactions involving halogenation and nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-[5-(1H-pyrrol-1-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
2-[5-(1H-pyrrol-1-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of 2-[5-(1H-pyrrol-1-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-(1H-Pyrrol-1-yl)ethanamine
- 1-(2-Aminoethyl)pyrrole
- 2-(2-Pyridyl)ethylamine
- 1-(2-Bromoethyl)-1H-pyrrole
Uniqueness
Compared to similar compounds, 2-[5-(1H-pyrrol-1-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride stands out due to its unique combination of the pyrrole and benzodiazole rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C13H16Cl2N4 |
|---|---|
分子量 |
299.20 g/mol |
IUPAC 名称 |
2-(6-pyrrol-1-yl-1H-benzimidazol-2-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C13H14N4.2ClH/c14-6-5-13-15-11-4-3-10(9-12(11)16-13)17-7-1-2-8-17;;/h1-4,7-9H,5-6,14H2,(H,15,16);2*1H |
InChI 键 |
AEITVCRXAUCMLN-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(C=C1)C2=CC3=C(C=C2)N=C(N3)CCN.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-cyclohexyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid](/img/structure/B13488753.png)
![N-[4-(2-aminoethyl)phenyl]methanesulfonamide hydrochloride](/img/structure/B13488763.png)
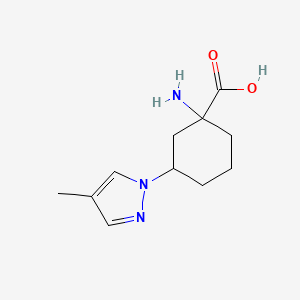
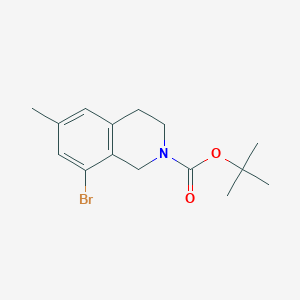
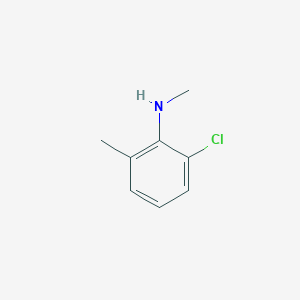
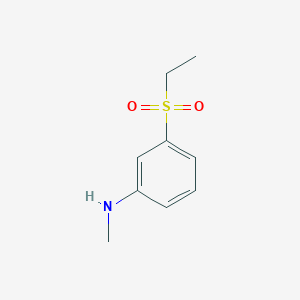

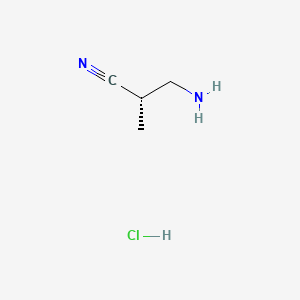
![3-[(4H-1,2,4-triazol-3-yl)methyl]benzoic acid](/img/structure/B13488833.png)
![6-Oxospiro[3.3]heptane-2-carbaldehyde](/img/structure/B13488837.png)
![Tert-butyl 2-(bromomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13488846.png)
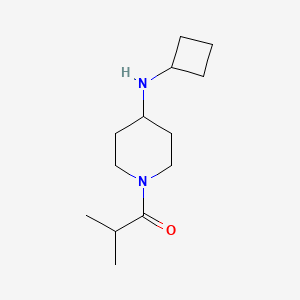
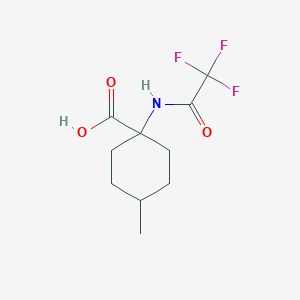
![[(2S)-morpholin-2-yl]methanesulfonamide hydrochloride](/img/structure/B13488853.png)
